molecular formula C9H8N4O B2409197 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 1341319-87-6

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2409197
CAS No.: 1341319-87-6
M. Wt: 188.19
InChI Key: PLRLGTHHTXJCGD-UHFFFAOYSA-N
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Description

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine familyIts unique structure allows for various modifications, making it a versatile candidate for drug development .

Scientific Research Applications

1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyrazole derivative with a suitable pyrimidine precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific structural features that allow for selective kinase inhibition. Its unique prop-2-ynyl group provides additional sites for chemical modification, enhancing its versatility in drug design .

Properties

IUPAC Name

1-methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-3-4-13-6-10-8-7(9(13)14)5-11-12(8)2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRLGTHHTXJCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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